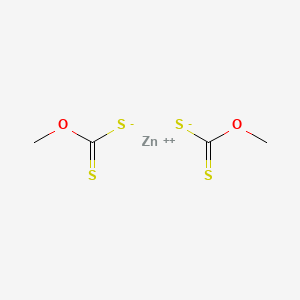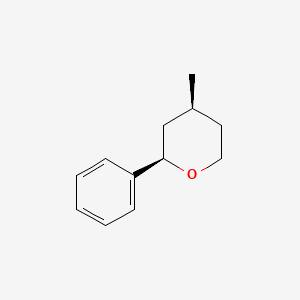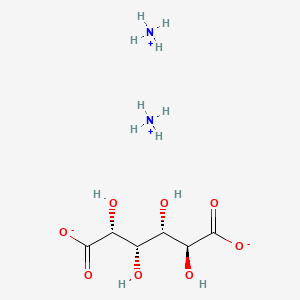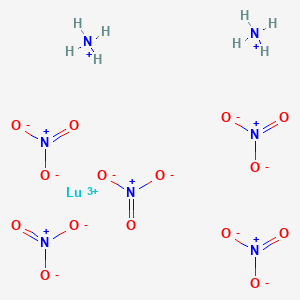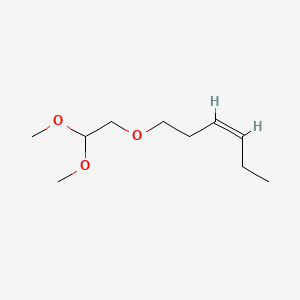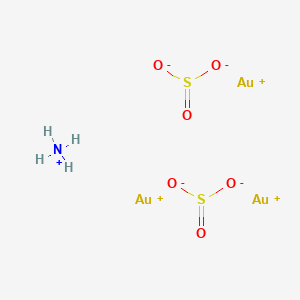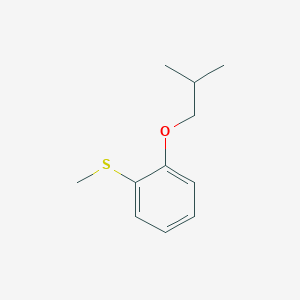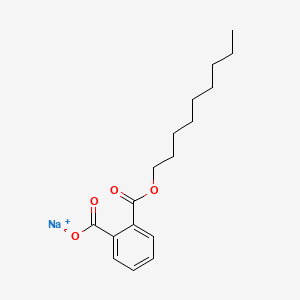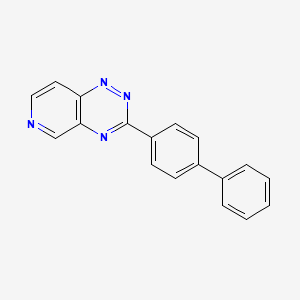
3-Biphenyl-4-yl-pyrido(3,4-e)(1,2,4)triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Biphenyl-4-yl-pyrido(3,4-e)(1,2,4)triazine is a heterocyclic compound that belongs to the class of triazines. It is characterized by a pyrido-triazine core structure with a biphenyl group attached at the 4-position. This compound is of significant interest due to its potential biological activities and applications in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
Several synthetic routes have been reported for the preparation of 3-Biphenyl-4-yl-pyrido(3,4-e)(1,2,4)triazine. One common method involves the condensation of isonitrosoacetophenone hydrazones with aldehydes, followed by aromatization of the resulting dihydro-1,2,4-triazines using an oxidizing agent . Another approach includes the zinc-catalyzed hydrohydrazination of propargylamides with BocNHNH2 .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.
化学反应分析
Types of Reactions
3-Biphenyl-4-yl-pyrido(3,4-e)(1,2,4)triazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form triazine-4-oxides.
Reduction: Reduction reactions can lead to the formation of dihydrotriazines.
Substitution: Nucleophilic substitution reactions at the C-5 position are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like amines and alkoxides under basic conditions.
Major Products
The major products formed from these reactions include triazine-4-oxides, dihydrotriazines, and various substituted derivatives depending on the reagents used .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential as a therapeutic agent due to its biological activities.
Industry: The compound is of interest as a precursor for the synthesis of herbicides and enzyme inhibitors.
作用机制
The mechanism of action of 3-Biphenyl-4-yl-pyrido(3,4-e)(1,2,4)triazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation, but it is known to affect viral replication and cellular proliferation .
相似化合物的比较
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 3-Heteroaryl-2H-pyrido[4,3-e][1,2,4]triazine
Uniqueness
3-Biphenyl-4-yl-pyrido(3,4-e)(1,2,4)triazine is unique due to its specific biphenyl substitution, which imparts distinct biological activities and chemical properties compared to other triazine derivatives. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
属性
CAS 编号 |
121845-61-2 |
|---|---|
分子式 |
C18H12N4 |
分子量 |
284.3 g/mol |
IUPAC 名称 |
3-(4-phenylphenyl)pyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C18H12N4/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)18-20-17-12-19-11-10-16(17)21-22-18/h1-12H |
InChI 键 |
HYRXSBPCRFQPQZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(C=CN=C4)N=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-3-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-5-(propylthio)-](/img/structure/B12645463.png)
